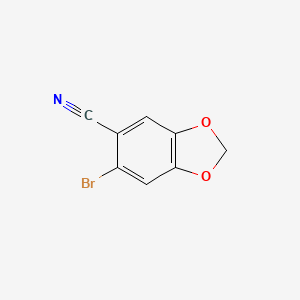

6-Bromo-1,3-benzodioxole-5-carbonitrile

説明

Contextualization within Benzodioxole Chemistry

The 1,3-benzodioxole (B145889), or methylenedioxyphenyl, moiety is a prominent structural motif in a vast number of organic molecules. wikipedia.org It is a heterocyclic compound where a benzene (B151609) ring is fused to a dioxole ring. chemicalbook.com This structural unit is present in numerous natural products, particularly in plants of the Piperaceae family, and is a key component in many bioactive compounds used as pharmaceuticals and agrochemicals. wikipedia.orgontosight.ai

In medicinal chemistry, the benzodioxole ring is considered a "privileged scaffold" because its derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects. nih.govnajah.eduworldresearchersassociations.com Its presence in a molecule can significantly influence its therapeutic properties. Consequently, the 1,3-benzodioxole framework is frequently employed as a starting point in the design and synthesis of novel drug candidates. chemicalbook.comontosight.ai

The chemical behavior of 6-Bromo-1,3-benzodioxole-5-carbonitrile is largely dictated by its two functional groups: the bromo substituent and the nitrile substituent.

Bromo Substituent: The bromine atom attached to the aromatic ring is an electron-withdrawing group. nih.gov Its primary significance in synthetic chemistry is its ability to act as a versatile handle for various cross-coupling reactions. For instance, the carbon-bromine bond can readily participate in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. worldresearchersassociations.com This allows for the formation of new carbon-carbon bonds, enabling the attachment of a wide array of other molecular fragments to the benzodioxole core.

Nitrile Substituent: The nitrile (cyano) group is strongly electron-withdrawing and significantly influences the electronic properties of the aromatic ring. nih.gov It is a highly versatile functional group in organic synthesis, serving as a precursor to several other functionalities. nih.gov The nitrile group can be hydrolyzed to form a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions. evitachem.com This chemical flexibility makes it an important feature for the further elaboration of the molecule. nih.gov

The combination of these two substituents on the stable benzodioxole ring system creates a molecule with distinct points of reactivity, allowing for selective and sequential chemical transformations.

Research Rationale and Scope for this compound Studies

The scientific interest in this compound stems from its potential as a highly functionalized building block for the synthesis of more complex and potentially bioactive molecules. smolecule.com The unique arrangement of a bioactive core (benzodioxole) with two distinct and reactive functional groups (bromo and nitrile) makes it an invaluable tool for synthetic chemists. smolecule.com

Research involving this compound and its analogs is typically focused on its application as an intermediate in multi-step synthetic pathways. The bromo group provides a site for introducing molecular diversity through cross-coupling reactions, while the nitrile group offers a route to other important functional groups. worldresearchersassociations.comevitachem.com For example, the related precursor, 6-bromopiperonal (B143890), is used as an intermediate in the synthesis of GPR30-selective agonists, highlighting the utility of the 6-bromo-1,3-benzodioxole core in developing targeted therapeutics. lookchem.com The scope of research includes its use in constructing novel heterocyclic systems and as a starting material for libraries of compounds in drug discovery programs. smolecule.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-bromo-1,3-benzodioxole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAZLOORQHTWFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377428 | |

| Record name | 6-bromo-1,3-benzodioxole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6120-26-9 | |

| Record name | 6-bromo-1,3-benzodioxole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 1,3 Benzodioxole 5 Carbonitrile

Conventional Synthetic Routes

Conventional methodologies for the synthesis of 6-bromo-1,3-benzodioxole-5-carbonitrile are characterized by a stepwise approach. This involves the initial formation of the foundational 1,3-benzodioxole (B145889) ring system, followed by sequential introduction of the bromo and nitrile functional groups at specific positions on the aromatic ring.

Stepwise Formation Strategies

This multi-step approach allows for controlled functionalization of the benzodioxole scaffold. The key stages in this synthetic sequence are the construction of the heterocyclic ring, followed by regioselective bromination and the final introduction of the carbonitrile moiety.

The synthesis of the 1,3-benzodioxole core typically begins with catechol as the starting material. The reaction involves the condensation of catechol with a dihalomethane, such as dichloromethane (B109758) or dibromomethane, in the presence of a base. This reaction forms the characteristic methylenedioxy bridge of the benzodioxole ring system. Various bases and solvent systems can be employed to facilitate this cyclization reaction.

Once the 1,3-benzodioxole ring system is in place, the next step is the regioselective introduction of a bromine atom at the C-6 position. This is typically achieved through an electrophilic aromatic substitution reaction. nih.gov A common and effective brominating agent for this purpose is N-bromosuccinimide (NBS). nih.gov The reaction is generally carried out in a suitable solvent, such as acetonitrile (B52724), at or below room temperature. nih.gov The electron-donating nature of the methylenedioxy group directs the incoming electrophile (bromine) to the available positions on the benzene (B151609) ring. In the case of an unsubstituted 1,3-benzodioxole that is first functionalized at the C-5 position (for example, with a group that will be converted to a nitrile), the subsequent bromination is directed to the C-6 position.

The final step in this conventional route is the introduction of the nitrile group at the C-5 position. A well-established method for this transformation is the Sandmeyer reaction. nih.gov This reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using copper(I) cyanide. nih.gov Therefore, this synthetic route would necessitate the presence of an amino group at the C-5 position of the 6-bromo-1,3-benzodioxole intermediate. This amino group can be introduced through nitration followed by reduction. The resulting 5-amino-6-bromo-1,3-benzodioxole can then undergo diazotization with a nitrite (B80452) source in the presence of a strong acid, followed by treatment with copper(I) cyanide to yield the final product, this compound. researchgate.net

Precursor-Based Synthesis from 6-Bromopiperonal (B143890)

A more convergent and efficient approach to the synthesis of this compound utilizes the readily available precursor, 6-bromopiperonal (also known as 6-bromo-1,3-benzodioxole-5-carboxaldehyde). researchgate.netdiscofinechem.comnih.gov This method circumvents the multi-step sequence of the conventional route by starting with a molecule that already possesses the desired benzodioxole core and bromine substituent.

Oximation-Dehydration Pathway

The conversion of the aldehyde functional group of 6-bromopiperonal to a nitrile can be effectively achieved through an oximation-dehydration pathway. This process involves two key transformations: the initial reaction of the aldehyde with an amine derivative to form an oxime, followed by the elimination of water to yield the nitrile.

Research has indicated that this transformation can be accomplished in a single step with a high yield. The one-step oximation and dehydration of 6-bromopiperonal proceeds by treating the aldehyde with a suitable reagent that facilitates both reactions concurrently. While specific reagents for this direct conversion are part of proprietary or specialized synthetic knowledge, the general principle involves the formation of an intermediate oxime from 6-bromopiperonal, which then undergoes in-situ dehydration to afford this compound. This streamlined approach offers a significant advantage in terms of reaction efficiency and atom economy.

Green Chemistry Approaches to Benzodioxole Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzodioxole derivatives to minimize environmental impact and enhance reaction efficiency. These approaches focus on the use of less hazardous reagents, alternative energy sources, and solvent-free or environmentally benign reaction media.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and often, enhanced purity. tandfonline.comresearchgate.net In the context of benzodioxole synthesis, microwave irradiation has been successfully employed for the condensation reaction between catechols and various aldehydes or benzoic acid derivatives to form the benzodioxole ring. tandfonline.com

For instance, the synthesis of 2-phenyl-substituted 1,3-benzodioxole derivatives has been efficiently carried out by reacting catechol with benzoic acid derivatives under microwave irradiation in the presence of polyphosphoric acid, which acts as both a catalyst and a solvent. tandfonline.com This method not only accelerates the reaction but also avoids the use of toxic organic solvents. tandfonline.comresearchgate.net While a specific microwave-assisted protocol for this compound is not detailed in the available literature, the general success of this technique for related structures suggests its potential applicability.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Benzodioxole Derivatives

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours | Minutes |

| Energy Consumption | High | Low |

| Solvent Use | Often requires toxic organic solvents | Can be performed solvent-free or with green solvents |

| Product Yield | Moderate to good | Often higher |

This table provides a generalized comparison based on literature for various benzodioxole derivatives.

Solvent-Free and Environmentally Benign Methodologies

Solvent-free reactions, or those conducted in environmentally benign solvents like water, are a cornerstone of green chemistry. These methods reduce the generation of volatile organic compounds (VOCs) and simplify product purification. wjpmr.com

One innovative and greener synthesis pathway for benzodioxanes, which share the core benzodioxole structure, involves the reaction of catechol with glycerol (B35011) carbonate in the presence of a basic catalyst without the need for a reaction solvent. rsc.org This approach highlights the potential for developing solvent-free routes for various benzodioxole derivatives.

Furthermore, reactions can be designed to be more atom-economical, maximizing the incorporation of all materials used in the process into the final product. The use of solid-supported catalysts, which can be easily recovered and reused, also contributes to the green credentials of a synthetic process. While specific solvent-free methods for the synthesis of this compound are not prominently documented, the principles of solvent-free synthesis are broadly applicable to the key reaction steps, such as bromination and cyanation, potentially utilizing solid-phase reagents or high-temperature, catalyst-driven gas-phase reactions.

Table 2: Examples of Green Chemistry Approaches in Benzodioxole Synthesis

| Green Chemistry Principle | Application in Benzodioxole Synthesis | Reference |

| Alternative Energy Source | Microwave irradiation for accelerated reaction rates. | tandfonline.comresearchgate.net |

| Use of Safer Solvents/Solvent-Free Conditions | Polyphosphoric acid as a recyclable catalyst and solvent. Reaction of catechol and glycerol carbonate without a solvent. | tandfonline.comrsc.org |

| Atom Economy | Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, for efficient bond formation. | worldresearchersassociations.comresearchgate.net |

Chemical Transformations and Reactivity of 6 Bromo 1,3 Benzodioxole 5 Carbonitrile

Reactivity at the Bromine Atom

The bromine atom attached to the aromatic ring is a key site for reactions that form new carbon-carbon or carbon-heteroatom bonds. Its reactivity is typical of an aryl halide and is central to its utility as a synthetic intermediate.

Nucleophilic Substitution Reactions

While direct nucleophilic aromatic substitution (SNAr) of the bromine atom on 6-bromo-1,3-benzodioxole-5-carbonitrile is not widely documented in specific studies, the potential for such reactions exists. In related structures, such as 4-bromo-5-nitrophthalodinitrile, the bromine atom can be displaced by nucleophiles. researchgate.netresearchgate.net For an SNAr reaction to proceed, the aromatic ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the cyano group (nitrile) provides electron-withdrawing character, potentially facilitating substitution under appropriate conditions with strong nucleophiles.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing new bonds at the bromine-substituted position, significantly expanding the molecular complexity of the benzodioxole scaffold.

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction that forms a new carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid. wikipedia.orglibretexts.org This reaction is highly effective for aryl bromides like this compound, enabling the synthesis of a diverse range of biaryl and substituted aryl compounds. nih.gov The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Palladium(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.orgnih.gov

The reaction is valued for its mild conditions and tolerance of various functional groups, making it a cornerstone of modern organic synthesis. tcichemicals.com

| Catalyst Precursor | Ligand | Base | Solvent | Boronic Acid (Ar-B(OH)₂) | Product |

| Pd(PPh₃)₄ | PPh₃ (integrated) | Na₂CO₃ or K₂CO₃ | Toluene/Water or Dioxane/Water | Phenylboronic acid | 6-Phenyl-1,3-benzodioxole-5-carbonitrile |

| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Dioxane or THF | Heteroarylboronic acids | 6-(Heteroaryl)-1,3-benzodioxole-5-carbonitrile |

| [PdCl₂(dppf)] | dppf (integrated) | K₂CO₃ | DMF or DME | Substituted arylboronic acids | 6-(Substituted-aryl)-1,3-benzodioxole-5-carbonitrile |

This table represents typical conditions for Suzuki-Miyaura couplings involving aryl bromides and is illustrative of the reaction's application to this compound. Specific conditions may vary.

Beyond the Suzuki-Miyaura reaction, the bromine atom of this compound serves as an effective coupling partner in several other important palladium-catalyzed transformations.

Heck Reaction : This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.gov This provides a direct method for the arylation of olefins, yielding products like 6-alkenyl-1,3-benzodioxole-5-carbonitriles.

Sonogashira Coupling : To form a C(sp²)-C(sp) bond, the Sonogashira coupling utilizes a palladium catalyst and a copper(I) co-catalyst to link the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction would convert this compound into various 6-alkynyl-1,3-benzodioxole-5-carbonitrile derivatives. The reaction is typically performed under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.orgsoton.ac.uk

Buchwald-Hartwig Amination : This powerful C-N bond-forming reaction enables the coupling of aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org Applying this method to this compound would yield 6-amino-1,3-benzodioxole-5-carbonitrile (B67016) derivatives, which are valuable intermediates in medicinal chemistry. The reaction requires a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. wikipedia.orgresearchgate.net

Reactivity of the Nitrile Functional Group

The nitrile (-C≡N) group is a versatile functional group that can undergo a range of transformations, most notably reduction to either primary amines or aldehydes.

Reduction Reactions to Amines or Aldehydes

The reduction of the nitrile group offers a direct pathway to important synthetic building blocks. The choice of reducing agent is critical in determining the final product.

Reduction to Primary Amines : Strong, non-selective hydride reagents such as Lithium Aluminium Hydride (LiAlH₄) are highly effective for the complete reduction of nitriles. harvard.educhemistrysteps.com The reaction involves the addition of two equivalents of hydride to the carbon-nitrogen triple bond, followed by an aqueous workup to yield a primary amine. youtube.comyoutube.com In this case, this compound would be converted to (6-bromo-1,3-benzodioxol-5-yl)methanamine.

| Reagent | Product | Description |

| Lithium Aluminium Hydride (LiAlH₄) | (6-bromo-1,3-benzodioxol-5-yl)methanamine | A powerful reducing agent that fully reduces the nitrile to a primary amine. harvard.edu |

Reduction to Aldehydes : A partial reduction of the nitrile group can be achieved using a sterically hindered and less reactive hydride reagent, such as Diisobutylaluminium hydride (DIBAL-H). chemistrysteps.commasterorganicchemistry.com When one equivalent of DIBAL-H is used at low temperatures (e.g., -78 °C), it adds a single hydride to the nitrile, forming an intermediate imine-aluminium complex. adichemistry.comyoutube.comyoutube.com Subsequent hydrolysis of this intermediate during aqueous workup yields the corresponding aldehyde. This transformation provides a route to 6-bromo-1,3-benzodioxole-5-carbaldehyde from this compound.

| Reagent | Product | Description |

| Diisobutylaluminium hydride (DIBAL-H) | 6-bromo-1,3-benzodioxole-5-carbaldehyde | A selective reducing agent that allows for the partial reduction of the nitrile to an aldehyde via an imine intermediate. masterorganicchemistry.comadichemistry.com |

Hydrolysis Reactions to Carboxylic Acids

The nitrile functional group (-C≡N) in this compound can be hydrolyzed to a carboxylic acid group (-COOH) under either acidic or basic conditions. libretexts.orgnumberanalytics.comnumberanalytics.com This transformation proceeds through an amide intermediate. jove.comjove.com

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the attack of water. jove.comyoutube.com Subsequent proton transfer and tautomerization lead to the formation of an amide, which is then further hydrolyzed to the corresponding carboxylic acid, 6-bromo-1,3-benzodioxole-5-carboxylic acid, and an ammonium (B1175870) ion. chemguide.co.uk

In a basic medium, the nucleophilic hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org Protonation by water yields an imidic acid, which tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt, which upon acidification, provides the final carboxylic acid product. chemistrysteps.com

A summary of typical conditions for nitrile hydrolysis is presented in the table below.

| Catalyst | Reagents | Conditions | Product |

| Acid | Dilute HCl or H₂SO₄, Water | Heat (reflux) | 6-Bromo-1,3-benzodioxole-5-carboxylic acid |

| Base | NaOH or KOH, Water | Heat (reflux), followed by acidification | 6-Bromo-1,3-benzodioxole-5-carboxylic acid |

Cyclization Reactions involving the Nitrile Moiety

The nitrile group of this compound can participate in various cyclization reactions to form heterocyclic systems. These reactions are valuable in the synthesis of compounds with potential pharmacological activities.

One common class of cyclization reactions involves the formation of triazoles . For instance, aromatic nitriles can react with hydrazides in the presence of a base to yield 3,5-disubstituted 1,2,4-triazoles. researchgate.net Another approach is the copper-catalyzed reaction of nitriles with hydroxylamine, which can produce disubstituted 1,2,4-triazoles. nih.gov The synthesis of 1,2,3-triazoles can also be achieved from nitriles through multi-component reactions. nih.govfrontiersin.org

Furthermore, the nitrile functionality can be a precursor for the synthesis of quinazolines . For example, 2-aminobenzonitriles can undergo palladium-catalyzed three-component tandem reactions with aldehydes and arylboronic acids to furnish diverse quinazoline (B50416) structures. organic-chemistry.org While this compound itself is not a 2-aminobenzonitrile, this highlights the utility of the nitrile group in the formation of such heterocyclic systems, suggesting that a suitably functionalized derivative could undergo similar transformations. nih.govscispace.com

| Heterocyclic Product | General Reactants | Key Reaction Type |

| 1,2,4-Triazoles | Hydrazides, Base | Condensation |

| 1,2,4-Triazoles | Hydroxylamine, Copper catalyst | Addition-Cyclization |

| Quinazolines | (from 2-amino derivatives) Aldehydes, Arylboronic acids, Palladium catalyst | Tandem Reaction |

Electrophilic Aromatic Substitution on the Benzodioxole Ring

The benzodioxole ring in this compound is susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction is determined by the directing effects of the existing substituents: the bromo group, the nitrile group, and the methylenedioxy group of the benzodioxole ring. msu.edu

The methylenedioxy group is an activating, ortho, para-directing group due to its electron-donating resonance effect. The bromine atom is a deactivating but ortho, para-directing group. The nitrile group is a strongly deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

Given the positions of the current substituents, the potential sites for electrophilic attack are the C4 and C7 positions. The directing effects of the substituents are as follows:

Methylenedioxy group: Directs ortho to its ether linkages, which corresponds to the C4 and C7 positions.

Bromo group (at C6): Directs ortho (C5 and C7) and para (no available position). The C5 position is already substituted.

Nitrile group (at C5): Directs meta (no available position on the same ring).

| Substituent | Position | Electronic Effect | Directing Effect |

| -O-CH₂-O- | 1,3 | Activating (Resonance) | Ortho, Para |

| -Br | 6 | Deactivating (Inductive), Weakly Activating (Resonance) | Ortho, Para |

| -C≡N | 5 | Deactivating (Inductive and Resonance) | Meta |

Mechanistic Investigations of this compound Transformations

The mechanisms of the transformations of this compound are generally well-understood based on established principles of organic chemistry.

Nitrile Hydrolysis: The acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, increasing the electrophilicity of the carbon atom. youtube.com This is followed by a nucleophilic attack by water, leading to an intermediate that, after proton transfer, tautomerizes to an amide. The amide is then further hydrolyzed under acidic conditions. youtube.com The base-catalyzed hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. The amide then undergoes further base-catalyzed hydrolysis. chemistrysteps.com

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the benzodioxole ring follows a two-step pathway. msu.edu First, the aromatic ring, acting as a nucleophile, attacks the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com This is the rate-determining step. masterorganicchemistry.com In the second step, a base removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring. masterorganicchemistry.com The regioselectivity is determined by the stability of the intermediate carbocation, which is influenced by the electronic effects of the existing substituents. nih.gov Computational methods can be employed to predict the most likely site of substitution by evaluating the energies of the possible intermediates. nih.govrsc.orgrsc.orgresearchgate.netamazonaws.com

Synthetic Utility and Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The 1,3-benzodioxole (B145889) moiety is a structural feature present in numerous bioactive natural products and clinically significant pharmaceuticals. wikipedia.orgnih.gov Compounds such as the anticancer agents etoposide (B1684455) and teniposide (B1684490) contain this core structure, highlighting its importance as a pharmacophore. nih.gov 6-Bromo-1,3-benzodioxole-5-carbonitrile serves as a crucial starting material for accessing complex derivatives built upon this scaffold.

The presence of both a bromine atom and a nitrile group offers orthogonal reactivity. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups at the C6 position. worldresearchersassociations.com This is a powerful method for generating molecular complexity. Simultaneously, the nitrile group can be transformed into a variety of other functional groups, including amines, carboxylic acids, and aldehydes, further expanding its synthetic potential. This dual reactivity makes it a strategic intermediate for the convergent synthesis of elaborate target molecules. smolecule.com

Precursor for Advanced Benzodioxole Derivatives

The reactivity of this compound makes it an ideal precursor for a variety of advanced benzodioxole derivatives, including substituted aldehydes and complex heterocyclic systems.

The nitrile functional group of this compound can be readily converted into an aldehyde, yielding 6-Bromo-1,3-benzodioxole-5-carboxaldehyde, also known as 6-bromopiperonal (B143890). nih.govsigmaaldrich.com This transformation is typically achieved through partial reduction. A common and effective reagent for this purpose is Diisobutylaluminium hydride (DIBAL-H). masterorganicchemistry.comchemistrysteps.comwikipedia.org

The reaction is performed at low temperatures, such as -78 °C, to prevent over-reduction to the corresponding alcohol. chemistrysteps.com The mechanism involves the coordination of the electrophilic aluminum center of DIBAL-H to the nitrogen of the nitrile. This is followed by the intramolecular delivery of a hydride ion to the nitrile carbon, forming an imine-aluminum complex. youtube.comyoutube.com Subsequent aqueous workup hydrolyzes this intermediate to afford the desired aldehyde. chemistrysteps.com This conversion provides a direct synthetic route to 6-bromopiperonal, a valuable intermediate in its own right for further functionalization. researchgate.net

| Starting Material | Product | Key Reagents | Reaction Type |

|---|---|---|---|

| This compound | 6-Bromo-1,3-benzodioxole-5-carboxaldehyde | 1. DIBAL-H 2. H₂O | Partial Reduction |

| This compound | 5-(6-Bromo-1,3-benzodioxol-5-yl)-1H-tetrazole | Sodium Azide (B81097) (NaN₃), Zinc Chloride (ZnCl₂) | [3+2] Cycloaddition |

| (6-bromobenzo[d] smolecule.commasterorganicchemistry.comdioxol-5-yl)methanol* | Substituted 1,2,3-Triazoles | 1. CBr₄, PPh₃ 2. NaN₃ 3. Alkyne, CuI | Click Chemistry |

| 6-Bromo-1,3-benzodioxole-5-carboxaldehyde** | 2-Aryl-2H-indazoles | Primary Amines, NaN₃, Cu₂O | Three-Component Reaction |

The functional groups on the this compound scaffold are well-suited for the construction of various nitrogen-containing heterocyclic rings, which are prominent motifs in medicinal chemistry.

Triazoles: While not starting directly from the carbonitrile, a closely related precursor, (6-bromobenzo[d] smolecule.commasterorganicchemistry.comdioxol-5-yl)methanol, has been successfully used to synthesize a series of novel 1,2,3-triazole derivatives. worldresearchersassociations.com The synthetic route involved conversion of the starting material to an azide, followed by a copper-catalyzed Huisgen 1,3-dipolar cycloaddition ("click reaction") with various alkynes. The resulting brominated triazole could then undergo further diversification via Suzuki-Miyaura coupling reactions. worldresearchersassociations.com

2H-Indazoles: The corresponding aldehyde, 6-Bromo-1,3-benzodioxole-5-carboxaldehyde, is an excellent precursor for the synthesis of 2H-indazoles. One efficient method involves a one-pot, three-component reaction using a 2-bromobenzaldehyde (B122850) derivative, a primary amine, and sodium azide, catalyzed by copper(I) oxide nanoparticles. organic-chemistry.org This approach allows for the rapid assembly of the 2-aryl-2H-indazole core fused to the benzodioxole system.

Tetrazoles: The nitrile group of this compound is a direct precursor to 5-substituted-1H-tetrazoles. This transformation is achieved via a [3+2] cycloaddition reaction with an azide source, such as sodium azide, often catalyzed by a Lewis acid like zinc chloride. nih.govnih.govorganic-chemistry.org The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group and is a common feature in many pharmaceutical agents. nih.govrug.nl

Building Block in Material Science Applications (e.g., electronic or optical materials)

The 1,3-benzodioxole core possesses distinct electronic properties that make it an attractive component for advanced materials. smolecule.com Aryl boronate esters derived from benzodioxole are noted as important building blocks for the formation of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage and catalysis. nih.gov The electronic characteristics of the benzodioxole unit can be tuned by substituents, influencing the properties of the resulting framework. nih.gov

Furthermore, theoretical studies have been conducted on 1,3-benzodioxole derivatives to evaluate their potential as corrosion inhibitors for metals, a key application in material preservation. researchgate.net The efficiency of these compounds is related to their molecular electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net The unique electronic nature of the benzodioxole ring system makes it a candidate for incorporation into organic materials designed for specific electronic or optical functions. smolecule.com

Contributions to Pharmaceutical Chemistry via Synthetic Intermediate Generation

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties. nih.govworldresearchersassociations.comsmolecule.comnajah.edu this compound serves as a key synthetic intermediate for accessing novel molecules with therapeutic potential.

Research has shown that the compound itself may act as a lead for developing new drugs targeting inflammation and infections. smolecule.com Moreover, the benzodioxole structure is integral to the function of certain drugs. For instance, conjugating 1,3-benzodioxole derivatives to arsenical precursors has been shown to improve the anti-tumor efficacy of these agents by altering their pharmacokinetic profiles and enhancing their mechanism of action. mdpi.com The ability to use this compound to generate a diverse library of derivatives makes it a valuable tool in drug discovery and the development of new therapeutic agents. nih.govsmolecule.com

Derivatization Strategies for 6 Bromo 1,3 Benzodioxole 5 Carbonitrile

Synthesis of Analogs for Structure-Reactivity Relationship (SRR) Studies

The synthesis of analogs from a parent compound is a cornerstone of medicinal chemistry and materials science, enabling the systematic exploration of how structural modifications influence a molecule's properties and biological activity. This process, known as the study of Structure-Reactivity Relationships (SRR) or Structure-Activity Relationships (SAR), is crucial for optimizing lead compounds. While specific SRR studies originating directly from 6-Bromo-1,3-benzodioxole-5-carbonitrile are not extensively detailed in publicly available literature, the broader class of benzodioxole derivatives has been the subject of such investigations, highlighting the potential of this scaffold.

For instance, series of benzodioxole derivatives have been synthesized to evaluate their efficacy as various therapeutic agents. In these studies, researchers systematically alter substituents on the benzodioxole ring to determine the impact on biological targets. For example, a series of benzodioxole carboxamide derivatives were synthesized and evaluated for their antidiabetic potential by assessing their in vitro α-amylase inhibitory effects. Similarly, other benzodioxole derivatives have been investigated as potential COX inhibitors and cytotoxic agents, with variations in their structure leading to differing levels of activity and selectivity. nih.gov

These studies underscore the importance of the benzodioxole core as a pharmacophore. The derivatization of this compound can be envisioned to follow similar strategies. The bromine atom is particularly amenable to replacement, allowing for the introduction of a wide array of substituents to probe steric and electronic effects. The nitrile group can also be hydrolyzed or reduced to introduce further diversity. By creating a library of analogs with systematic modifications, researchers can elucidate the key structural features responsible for a desired reactivity or biological effect.

Introduction of Diverse Functional Groups

The chemical scaffold of this compound allows for the introduction of a wide array of functional groups, thereby enabling the synthesis of compounds with diverse properties. The reactivity of the bromine and nitrile substituents is key to these transformations.

One significant strategy involves the transformation of the nitrile group. For example, the nitrile can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid. This transformation is valuable as the resulting 6-bromo-1,3-benzodioxole-5-carboxylic acid is itself a versatile intermediate for further derivatization, such as esterification or amide bond formation.

The bromine atom, being a halogen, is an excellent handle for cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. This reaction would allow for the introduction of various aryl and heteroaryl groups at the 6-position of the benzodioxole ring, dramatically increasing the molecular complexity and diversity of the resulting compounds.

Furthermore, nucleophilic substitution reactions can be employed to replace the bromine atom with other functional groups. While direct nucleophilic aromatic substitution on an unactivated aryl halide is challenging, the reaction can be facilitated by the appropriate choice of nucleophile and reaction conditions.

An illustrative example of introducing diverse functional groups, albeit on a closely related starting material, involves the synthesis of new 1,3-benzodioxole (B145889) derivatives. In this work, (6-bromobenzo[d] cymitquimica.comcenmed.comdioxol-5-yl)methanol was used as the starting material. The hydroxyl group was first converted to a bromomethyl group, which then underwent nucleophilic substitution with sodium azide (B81097) to introduce an azido (B1232118) group. This was followed by a Huisgen 1,3-dipolar cycloaddition with an alkyne to form a triazole ring, a valuable functional group in medicinal chemistry. This multi-step synthesis demonstrates how the benzodioxole framework can be elaborated with complex heterocyclic systems.

Development of Poly-substituted Benzodioxole Frameworks

The development of poly-substituted benzodioxole frameworks from this compound is a key strategy for creating complex molecules with potential applications in various fields of chemical research. The sequential or orthogonal derivatization of the functional groups on the starting material allows for the construction of highly decorated benzodioxole cores.

A powerful approach to achieving poly-substitution is through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling reaction is particularly noteworthy in this context. Starting with a bromo-substituted benzodioxole derivative, a diverse range of boronic acids can be coupled to introduce new substituents. This has been demonstrated in the synthesis of new 1,3-benzodioxole derivatives containing a 1,2,3-triazole ring. cymitquimica.com In this study, a bromo-benzodioxole intermediate was successfully coupled with a variety of aryl and heteroaryl boronic acids, yielding a library of poly-substituted products in moderate to good yields (33-89%). cymitquimica.com

The general scheme for such a derivatization can be outlined as follows:

Initial Derivatization : Modification of one of the existing functional groups (e.g., conversion of the nitrile to an amide or carboxylic acid, or modification of a group introduced at the bromine position).

Cross-Coupling : Utilization of the bromine atom for a palladium-catalyzed cross-coupling reaction to introduce a new carbon-based substituent.

Further Functionalization : Subsequent reactions on the newly introduced substituent or the other functional groups on the ring to build further complexity.

Computational and Theoretical Studies on 6 Bromo 1,3 Benzodioxole 5 Carbonitrile

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are employed to determine the ground-state electronic structure of 6-bromo-1,3-benzodioxole-5-carbonitrile, providing a foundational understanding of its stability and reactivity.

Electronic Structure Analysis

The electronic structure of this compound is dictated by the interplay of its constituent functional groups: the benzodioxole ring, the bromine atom, and the nitrile group. DFT analysis can map the electron density distribution across the molecule, revealing the electronegative and electropositive regions. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which identifies sites susceptible to nucleophilic and electrophilic attack. For instance, in related benzodioxole derivatives, the oxygen atoms of the dioxole ring and the nitrogen of the nitrile group typically exhibit negative electrostatic potential, indicating their role as centers of high electron density and potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the aromatic ring and the carbon of the nitrile group would show positive potential.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies of these orbitals and the energy gap (ΔE) between them are critical descriptors of a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies a more reactive species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzodioxole ring system, while the LUMO would likely be centered on the electron-withdrawing nitrile group and the aromatic ring. The precise energies and distributions can be calculated using DFT. These parameters are crucial for predicting how the molecule will interact with other reagents. For example, the molecule would act as an electron donor in reactions involving its HOMO and as an electron acceptor through its LUMO.

| Parameter | Symbol | Significance in Reactivity |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the ability to donate electrons (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | Measures the power of an atom or group of atoms to attract electrons towards itself. |

| Global Hardness | η = (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution or charge transfer. |

Reaction Pathway Modeling and Transition State Analysis

Computational methods, particularly DFT, are instrumental in modeling the pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates and understanding reaction mechanisms.

For example, in nucleophilic aromatic substitution reactions, where the bromine atom might be displaced, computational modeling can identify the most favorable pathway (e.g., addition-elimination vs. elimination-addition). Transition state analysis involves locating the saddle point on the potential energy surface that corresponds to the highest energy barrier of the reaction. The geometry and electronic properties of this transition state structure provide deep insights into the factors that control the reaction's feasibility and selectivity. While specific studies on this molecule are not prevalent, DFT has been used to compute the energetic profiles of reactions involving its precursor, 6-bromopiperonal (B143890).

Structure-Reactivity Relationship Predictions

The computational data derived from DFT and FMO analysis allows for the prediction of structure-reactivity relationships. By systematically modifying the structure of this compound in silico (e.g., by changing the halogen, or the position of the substituents) and calculating the resulting changes in electronic properties, one can predict how these modifications will affect the molecule's reactivity.

The presence of the bromine atom and the nitrile group, both being electron-withdrawing, significantly influences the reactivity of the benzodioxole ring. These substituents deactivate the ring towards electrophilic aromatic substitution and influence the regioselectivity of such reactions. Computational studies on similar brominated heterocyclic systems and benzodioxole hybrids have shown that DFT analysis can effectively predict sites for nucleophilic and electrophilic attacks. manipal.edunih.gov This predictive capability is a powerful tool in medicinal chemistry and materials science for designing molecules with specific reactivity profiles.

Advanced Characterization Techniques for 6 Bromo 1,3 Benzodioxole 5 Carbonitrile and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of 6-Bromo-1,3-benzodioxole-5-carbonitrile. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals the connectivity of atoms and the nature of their chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. It provides information on the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The two protons on the aromatic ring are in different chemical environments and would therefore appear as two singlets. The two protons of the methylenedioxy group are equivalent and would appear as a single singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. Due to the molecule's asymmetry, each of the eight carbon atoms is expected to produce a distinct signal. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromatic system.

Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (at C4) | 7.3 - 7.5 | ~112 |

| Aromatic CH (at C7) | 7.1 - 7.3 | ~110 |

| Methylenedioxy (-O-CH₂-O-) | 6.0 - 6.2 | ~102 |

| Aromatic C-Br | - | ~115 |

| Aromatic C-CN | - | ~108 |

| Nitrile (-C≡N) | - | ~117 |

| Aromatic C (bridged) | - | ~148 |

| Aromatic C (bridged) | - | ~150 |

Note: These are predicted values based on standard chemical shift tables and the analysis of similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific bonds and functional groups present. For this compound, key absorptions are expected for the nitrile, aromatic ring, ether linkages, and the carbon-bromine bond.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (-C≡N) | Stretching | 2220 - 2240 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Benzodioxole C-O-C | Asymmetric Stretch | 1200 - 1250 |

| Aryl C-Br | Stretching | 1030 - 1075 uhcl.edu |

The presence of a sharp, medium-intensity band in the 2220-2240 cm⁻¹ region is a clear indicator of the nitrile group. orgchemboulder.com The aromatic C-H stretches appear at wavenumbers above 3000 cm⁻¹, while the in-ring C=C stretching vibrations produce a series of bands in the 1400-1600 cm⁻¹ range. libretexts.orglibretexts.org The characteristic C-O-C stretching of the dioxole ring and the aryl C-Br stretch provide further confirmation of the structure. uhcl.edu

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular weight of this compound is 226.03 g/mol . A key feature in its mass spectrum is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively). This results in two molecular ion peaks of almost equal intensity: one for the molecule containing ⁷⁹Br (M+) and another for the molecule containing ⁸¹Br (M+2), at m/z values of approximately 225 and 227.

Expected Fragmentation Pattern

| Ion | m/z (for ⁷⁹Br / ⁸¹Br) | Possible Fragment Lost |

| [C₈H₄BrNO₂]⁺ (Molecular Ion) | 225 / 227 | - |

| [C₈H₄NO₂]⁺ | 146 | Br radical (•Br) |

| [C₇H₄BrO₂]⁺ | 199 / 201 | CN radical (•CN) |

| [C₇H₄BrO]⁺ | 185 / 187 | CO from dioxole ring |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For a molecule like this compound, a reversed-phase HPLC method is generally suitable.

Typical HPLC Parameters

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile (B52724) and water, or methanol (B129727) and water |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector set at a wavelength where the compound shows maximum absorbance (e.g., ~254 nm) |

| Injection Volume | 10 - 20 µL |

This method separates compounds based on their polarity. The nonpolar stationary phase (C18) retains the moderately polar analyte, which is then eluted by the polar mobile phase. Purity is determined by the presence of a single, sharp peak at a specific retention time.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. Given its molecular structure, this compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Typical GC Parameters

| Parameter | Condition |

| Column | Capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium or Nitrogen at a constant flow rate |

| Inlet Temperature | 250 °C (to ensure rapid vaporization) |

| Oven Program | A temperature gradient, e.g., starting at 100°C, ramping up to 280°C |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

The use of a mass spectrometer as a detector (GC-MS) allows for both the separation of components in a mixture and their individual identification based on their mass spectra. An Electron Capture Detector (ECD) would also be highly effective, as it is particularly sensitive to halogenated compounds. libretexts.org

Column Chromatography

Column chromatography is a fundamental purification technique extensively utilized in the synthesis of this compound and its derivatives. This method is predicated on the differential adsorption of the compound of interest and impurities onto a stationary phase, typically silica (B1680970) gel, allowing for their separation by elution with a mobile phase.

The selection of the eluent, or solvent system, is critical for achieving effective separation. The polarity of the solvent mixture is carefully optimized to control the migration rate of the compounds through the column. In the purification of various benzodioxole derivatives, several solvent systems have been successfully employed. For instance, mixtures of petroleum ether and ethyl acetate, n-hexane and ethyl acetate, as well as dichloromethane (B109758) and methanol have proven effective.

The process involves packing a glass column with a slurry of silica gel in a non-polar solvent. The crude reaction mixture containing the benzodioxole derivative is then loaded onto the top of the column. The chosen eluent is passed through the column, and as it flows, the components of the mixture separate based on their affinity for the silica gel. Fractions are collected sequentially and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure desired product.

Below is a table summarizing typical solvent systems used in the column chromatographic purification of benzodioxole derivatives.

| Stationary Phase | Eluent System (Mobile Phase) | Derivative Type |

| Silica Gel | Petroleum Ether / Ethyl Acetate | General 1,3-Benzodioxole (B145889) Derivatives |

| Silica Gel | n-Hexane / Ethyl Acetate | General 1,3-Benzodioxole Derivatives |

| Silica Gel | Dichloromethane / Methanol | Polar 1,3-Benzodioxole Derivatives |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This powerful technique has been applied to derivatives of this compound to unambiguously establish their molecular structure and stereochemistry.

In a typical X-ray diffraction experiment, a single crystal of the compound is mounted and irradiated with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of spots. The intensities and positions of these spots are recorded and analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, providing a detailed model of the molecular structure.

The crystal structure of Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate, a derivative of the target compound, has been elucidated using this technique. The analysis confirmed the planar nature of the benzodioxole ring system and provided precise bond lengths and angles. Such data is invaluable for understanding the molecule's chemical reactivity and physical properties.

The crystallographic data for Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate is presented in the table below. smolecule.com

| Parameter | Value |

| Chemical Formula | C₁₀H₉BrO₅ |

| Molecular Weight | 289.08 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.6933 (12) |

| b (Å) | 8.0616 (13) |

| c (Å) | 9.7039 (15) |

| α (°) | 105.062 (2) |

| β (°) | 91.667 (2) |

| γ (°) | 113.457 (2) |

| Volume (ų) | 527.13 (14) |

| Z | 2 |

This detailed structural information is crucial for computational modeling, understanding intermolecular interactions in the solid state, and for the rational design of new derivatives with specific biological or material properties.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Reactions

The bromine and nitrile functionalities on the 6-Bromo-1,3-benzodioxole-5-carbonitrile scaffold offer reactive sites for a variety of catalytic transformations. Future research is expected to focus on leveraging these sites for the synthesis of complex molecules.

Palladium-catalyzed cross-coupling reactions are a well-established tool for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org For this compound, the bromo substituent is an ideal handle for such reactions. The Suzuki-Miyaura coupling, for instance, has been successfully applied to other bromo-benzodioxole derivatives to synthesize a variety of biaryl compounds. worldresearchersassociations.comresearchgate.net Future work will likely explore the Suzuki coupling of this compound with a wide range of boronic acids and esters to generate novel derivatives with potential applications in materials science and medicinal chemistry.

Similarly, palladium-catalyzed cyanation reactions represent a powerful method for the synthesis of benzonitriles from aryl halides. nih.govresearchgate.net While this compound already possesses a nitrile group, the bromo substituent could potentially be replaced by other functional groups through palladium-catalyzed processes, or the existing nitrile could be transformed. Research into palladium-catalyzed reactions that selectively target the C-Br bond while preserving the nitrile group will be crucial for expanding the synthetic utility of this compound. nih.gov

Furthermore, the development of novel catalyst systems that can efficiently functionalize the benzodioxole ring itself, possibly through C-H activation, would open up new avenues for creating diverse molecular architectures. mdpi.com

Integration into Flow Chemistry Systems

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. uc.pt The synthesis and functionalization of heterocyclic compounds, including benzodioxole derivatives, have been shown to benefit from flow chemistry approaches. mdpi.com

Future research will likely focus on integrating the synthesis and subsequent reactions of this compound into continuous flow systems. For example, the acylation of 1,3-benzodioxole (B145889), a related starting material, has been successfully demonstrated in a continuous process using a recyclable heterogeneous catalyst. mdpi.com This suggests that the synthesis of this compound itself could be adapted to a flow process, potentially leading to higher yields and purity.

Moreover, multi-step flow systems could be designed to perform sequential transformations on the this compound core. uc.pt This could involve an initial cross-coupling reaction at the bromo position, followed by a modification of the nitrile group, all within a single, uninterrupted flow process. Such integrated systems would significantly streamline the synthesis of complex derivatives and facilitate high-throughput screening.

Expansion of Synthetic Library Development

Synthetic libraries of small molecules are essential for drug discovery and materials science research. The benzodioxole scaffold is a common feature in many biologically active compounds and natural products. ontosight.ainih.govnih.gov this compound serves as an excellent starting point for the creation of diverse chemical libraries due to its multiple functionalization points.

Future efforts in this area will likely involve the systematic derivatization of the this compound core to generate a large collection of related compounds. This can be achieved through a variety of reactions, including the aforementioned palladium-catalyzed cross-couplings, as well as nucleophilic aromatic substitution and modifications of the nitrile group. The resulting library of compounds can then be screened for various biological activities, such as enzyme inhibition or receptor binding.

The design of these libraries will be guided by principles of fragment-based drug discovery, where the benzodioxole core acts as a central scaffold onto which different chemical fragments are appended. nih.gov This approach allows for a more efficient exploration of chemical space and increases the probability of identifying hit compounds with desirable pharmacological properties. princeton.edu

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry and machine learning are becoming increasingly powerful tools for predicting the outcomes of chemical reactions and for designing novel molecules with desired properties. rsc.orgnih.gov In the context of this compound, advanced computational modeling can play a significant role in guiding future research.

Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different sites on the molecule and to elucidate the mechanisms of potential catalytic reactions. nih.gov This can help in selecting the optimal reaction conditions and catalysts for a desired transformation. For instance, computational studies on the reactivity of substituted benzonitriles can provide insights into the electronic effects of the benzodioxole ring and the bromo substituent on the nitrile group's reactivity. mdpi.comnih.gov

Q & A

Q. What are the optimal synthetic routes for introducing the bromo and cyano groups in 6-bromo-1,3-benzodioxole-5-carbonitrile?

- Methodological Answer : The bromination of benzodioxole derivatives typically employs electrophilic aromatic substitution (EAS) under controlled conditions. For regioselective bromination at the 5-position, use a Lewis acid catalyst (e.g., FeBr₃) in a non-polar solvent (e.g., CCl₄) at 0–25°C. The cyano group can be introduced via nucleophilic substitution (e.g., using CuCN/KCN under reflux in DMF) or through Sandmeyer reactions starting from an amino precursor . Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-bromination. Purity can be confirmed via melting point analysis (mp 72–74°C for analogous brominated benzoxadiazoles ).

Q. How can NMR spectroscopy distinguish the electronic effects of bromine and cyano substituents in this compound?

- Methodological Answer :

- ¹H NMR : The bromine atom at the 6-position deshields adjacent protons, causing downfield shifts (δ 7.2–7.8 ppm). The cyano group at the 5-position induces anisotropic effects, splitting aromatic signals.

- ¹³C NMR : The cyano carbon appears at ~115 ppm, while the brominated carbon resonates near 120–130 ppm. Compare with structurally similar compounds (e.g., 6-amino-1,3-benzodioxole-5-carbonitrile, InChIKey: WHSLUSAPNOCFII ).

- Validation : Cross-reference with X-ray crystallography data for bond-length analysis (C-Br: ~1.89 Å; C≡N: ~1.15 Å) .

Q. What reactive sites are available for further functionalization of this compound?

- Methodological Answer :

- Bromo Group : Participates in Suzuki-Miyaura cross-couplings (Pd catalysis) or nucleophilic substitutions (e.g., with amines/thiols).

- Cyano Group : Reducible to amines (H₂/Pd-C) or hydrolyzable to carboxylic acids (H₃O⁺/heat).

- Benzodioxole Ring : Susceptible to electrophilic attacks at electron-rich positions (e.g., 4- or 6-positions).

Case Study : Substitution reactions of 5-bromo-2-oxindole yield derivatives with bioactivity (e.g., mp 219–221°C ).

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence regioselectivity in subsequent coupling reactions?

- Methodological Answer : The cyano group directs metal-catalyzed couplings (e.g., Buchwald-Hartwig amination) to meta/para positions due to its strong electron-withdrawing nature. Computational DFT studies (B3LYP/6-31G*) predict charge distribution: the 5-position becomes electron-deficient, favoring oxidative addition with Pd(0) complexes. Experimental validation via kinetic isotope effects (KIE) or Hammett plots is recommended .

Q. What strategies resolve contradictions in reported reaction yields for bromo-cyano benzodioxole derivatives?

- Methodological Answer :

- Reproducibility Checks : Ensure consistent reagent purity (e.g., >95% for Kanto Reagents’ brominated analogs ).

- Advanced Characterization : Use high-resolution mass spectrometry (HRMS) to detect trace byproducts.

- Mechanistic Reassessment : Employ isotopic labeling (e.g., D/H exchange) to track substituent effects. For example, conflicting data on bromophthalide synthesis (mp 162–166°C ) may arise from solvent polarity or temperature gradients.

Q. Can this compound serve as a precursor for optoelectronic materials?

- Methodological Answer : Yes. The benzodioxole core enhances π-conjugation, while bromine and cyano groups modulate electronic properties.

- Bandgap Engineering : UV-Vis spectroscopy (λmax ~300–350 nm) and cyclic voltammetry (Ered = -1.2 V vs. SCE) indicate suitability as an electron-transport layer in OLEDs.

- Case Study : Analogous bromo-fluoro-benzothiadiazoles exhibit charge mobility >0.1 cm²/V·s in organic semiconductors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。